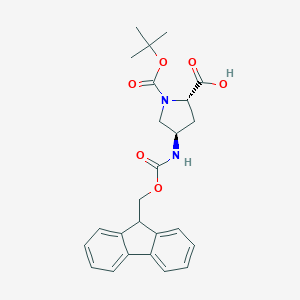

(2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Descripción

This compound is a protected pyrrolidine derivative widely used in peptide synthesis. Key features include:

- Stereochemistry: (2S,4R) configuration, critical for chiral induction in peptide chains.

- Protecting Groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the 4-position, removable under basic conditions (e.g., piperidine).

- Boc (tert-butoxycarbonyl) at the 1-position, cleaved with strong acids like trifluoroacetic acid (TFA).

- Carboxylic Acid at the 2-position, enabling peptide bond formation.

Its primary role is to introduce conformationally constrained proline analogs into peptides, influencing secondary structures like β-turns .

Propiedades

IUPAC Name |

(2S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXRTVAIJMUAQR-VFNWGFHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176486-63-8 | |

| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Protection of the amino group: The amino group of the pyrrolidine ring is protected using the Fmoc group. This is usually achieved by reacting the amino group with Fmoc-Cl in the presence of a base such as sodium carbonate.

Protection of the carboxyl group: The carboxyl group is protected using the Boc group. This is done by reacting the carboxyl group with Boc anhydride in the presence of a base like triethylamine.

Coupling reactions: The protected amino acid can then be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Quality control: Ensuring the purity and quality of the compound through analytical methods like HPLC and NMR spectroscopy.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The protecting groups can be substituted under specific conditions to yield different derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Including acids or bases to remove the protecting groups.

Major Products

Deprotected amino acids: Removal of the Fmoc and Boc groups yields the free amino acid.

Oxidized derivatives: Oxidation can produce ketones or carboxylic acids.

Reduced derivatives: Reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Drug Development

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. It has been identified in the synthesis pathways of drugs such as Velpatasvir, an antiviral medication used to treat hepatitis C. The compound's structure facilitates the introduction of functional groups necessary for biological activity, making it a valuable building block in drug design .

1.2 Chiral Separation

The compound plays a crucial role in chiral separation processes, which are essential for producing enantiomerically pure drugs. A recent study developed a method for the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid from its (2S,4R) counterpart using water as a solvent, thereby minimizing environmental impact and enhancing efficiency . This method demonstrates the compound's utility in green chemistry practices.

Mechanistic Studies

2.1 Binding Interactions

Computational studies have explored the binding interactions of this compound with various biological targets. Gaussian calculations have provided insights into its binding modes, which are critical for understanding its mechanism of action as an arginase inhibitor. Arginase plays a significant role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders .

Case Studies

3.1 Synthesis of Arginase Inhibitors

A notable case study involves the synthesis of arginase inhibitors where (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid was used to create derivatives with enhanced potency against human arginase enzymes (hARG). These derivatives exhibited IC50 values in the nanomolar range, showcasing the compound's potential therapeutic applications .

3.2 Green Manufacturing Processes

Another case study highlighted the development of a green manufacturing process for synthesizing chiral compounds involving this pyrrolidine derivative. The process eliminated several organic solvents traditionally used in such syntheses, thus reducing waste and improving safety profiles .

Mecanismo De Acción

The compound exerts its effects primarily through its protecting groups, which prevent unwanted reactions during peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions. This selective deprotection allows for the stepwise synthesis of peptides. The molecular targets include amino acids and peptides, and the pathways involved are those related to peptide bond formation and protection.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereochemical Variants

(2R,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic Acid

- Key Difference : Opposite stereochemistry at the 2-position (2R vs. 2S).

- Impact : Alters peptide chain conformation and biological activity. For example, (2R,4R) isomers may induce distinct helical preferences compared to (2S,4R) .

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic Acid

- Key Difference : 4S configuration instead of 4R.

- Impact: Changes spatial arrangement of the Fmoc group, affecting steric hindrance during coupling reactions. This isomer may exhibit lower solubility in polar solvents like methanol .

Functional Group Modifications

(2S,4R)-1-N-(tert-butoxycarbonyl)-4-(3-methoxypropyl)pyrrolidine-2-carboxylic Acid (Compound 12)

- Key Difference : Replaces Fmoc with a 3-methoxypropyl side chain at the 4-position.

- Impact : Eliminates the need for Fmoc deprotection, simplifying synthesis. However, reduced steric bulk may increase aggregation in peptide chains .

(2S,4R)-1-(9-Fluorenylmethyloxycarbonyl)-4-difluoro-methoxy-pyrrolidine-2-carboxylic Acid (FAA8400)

Substituent Variations on the Pyrrolidine Ring

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-palmitamidopyrrolidine-2-carboxylic Acid (FAA8895)

- Key Difference : Palmitamide (C16 acyl group) at the 4-position.

- Impact : Introduces hydrophobicity, improving membrane permeability for cell-penetrating peptides .

(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-tritylmercapto-pyrrolidine-2-carboxylic Acid (FAA3330)

Molecular Properties

Actividad Biológica

The compound (2S,4R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a derivative of proline and is characterized by its complex structure, which includes a pyrrolidine ring and a fluorenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and neuroprotective effects.

Chemical Structure and Properties

- Molecular Formula : C25H28N2O6

- Molecular Weight : 452.5 g/mol

- CAS Number : 176486-63-8

- Purity : >95%

The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of Mycobacterium tuberculosis, particularly targeting the enoyl acyl carrier protein reductase (InhA), which is crucial for bacterial fatty acid biosynthesis .

Neuroprotective Effects

Certain analogs of this compound have been investigated for their neuroprotective capabilities. Studies suggest that modifications to the fluorenyl or pyrrolidine portions can enhance neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases .

Anti-inflammatory Properties

The compound has also been linked to anti-inflammatory activity. It may modulate inflammatory pathways, influencing cytokine production and immune responses, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Q & A

Basic: How to design a synthesis route for this compound, considering its dual protecting groups (Fmoc and Boc)?

Methodological Answer:

The synthesis typically involves sequential protection of the pyrrolidine scaffold. First, the Boc group is introduced at the 1-position via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM). The 4-amino group is then protected with Fmoc-Cl in the presence of a base like NaHCO₃ or DIPEA. Key steps include:

- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.

- Monitoring : Confirm reactions via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) and LC-MS (expected [M+H]⁺ ~550–570).

- Chirality control : Ensure stereochemical integrity by maintaining low temperatures (<0°C) during coupling steps .

Basic: What is the role of the Fmoc and Boc groups in peptide synthesis involving this compound?

Methodological Answer:

- Boc (tert-butoxycarbonyl) : Protects the pyrrolidine nitrogen (1-position), stable under acidic conditions but removable with TFA. Ideal for orthogonal protection strategies.

- Fmoc (9-fluorenylmethoxycarbonyl) : Protects the 4-amino group, cleaved under mild basic conditions (e.g., 20% piperidine in DMF). Compatible with solid-phase peptide synthesis (SPPS).

- Dual protection : Enables sequential deprotection, critical for synthesizing cyclic or branched peptides. Validate deprotection efficiency via ninhydrin tests or UV-Vis (Fmoc removal monitored at 301 nm) .

Advanced: How does the 4R stereochemistry and substituents influence conformational control in peptide design?

Methodological Answer:

The (2S,4R) configuration induces a pseudo-proline motif, reducing peptide chain aggregation during SPPS. This is achieved via:

- Steric hindrance : The bulky Fmoc group at 4R restricts backbone rotation, stabilizing β-turn conformations.

- Hydrophobic interactions : The tert-butyl group (Boc) enhances solubility in organic solvents (e.g., DMF, DCM), preventing premature precipitation.

- Validation : Compare CD spectra of peptides synthesized with vs. without this derivative; expect increased α-helix or β-sheet content .

Advanced: How to resolve contradictions in NMR data (e.g., unexpected splitting or integration)?

Methodological Answer:

Contradictions may arise from:

- Rotamers : The Fmoc group’s fluorenyl ring causes slow rotation, splitting signals. Use elevated temperatures (60°C in DMSO-d6) or deuterated THF to coalesce peaks.

- Impurity masking : Residual solvents (e.g., DMF) overlap with product signals. Conduct 2D NMR (HSQC, HMBC) to assign all carbons.

- Chiral purity : Verify enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/IPA) .

Advanced: How to optimize coupling efficiency when incorporating this compound into solid-phase synthesis?

Methodological Answer:

- Activation : Use HATU or PyBOP (2 eq) with DIPEA (4 eq) in DMF for 30 min pre-activation.

- Solvent choice : Anhydrous DMF or NMP minimizes side reactions.

- Aggregation mitigation : Add 10% v/v DMSO or 0.1 M LiCl to disrupt β-sheet formation.

- Monitoring : Measure coupling efficiency via Kaiser test; repeat couplings if >5% free amines remain .

Advanced: How to prevent decomposition during Boc removal under acidic conditions?

Methodological Answer:

- Acid selection : Use 30% TFA in DCM (with 2% H2O as scavenger) instead of HCl/dioxane to minimize carbocation formation.

- Temperature : Perform deprotection at 0°C for 20 min, not room temperature.

- Quenching : Neutralize with cold 10% NaHCO3 immediately post-deprotection. Confirm product stability via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Crude purification : Use flash chromatography (silica gel, 70:30 hexane/EtOAc → 50:50).

- Final polishing : Recrystallize from EtOAc/hexane (1:3) at −20°C.

- Purity validation : Analytical HPLC (≥95% purity, 254 nm), HRMS (Δ < 2 ppm), and ¹H NMR (integration ratios for aromatic vs. aliphatic protons) .

Advanced: How to assess the compound’s stability under long-term storage?

Methodological Answer:

- Storage conditions : Keep at −20°C under argon, desiccated (silica gel). Avoid repeated freeze-thaw cycles.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via:

- HPLC : Look for new peaks (degradants).

- LC-MS : Identify mass shifts (+18 Da for hydrolysis, −44 Da for decarboxylation).

- FTIR : Detect carbonyl loss (peak ~1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.